
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is a chemical compound that belongs to the class of amino acids It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride typically involves the introduction of the tetrazole ring onto an amino acid backbone. One common method involves the reaction of an appropriate amino acid derivative with a tetrazole precursor under controlled conditions. For example, the reaction can be carried out using a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings.
Substitution: The amino and tetrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(1H-tetrazol-5-yl)propanoic acid
- 2-Amino-3-(2-methyltetrazol-5-yl)butanoic acid
- 2-Amino-3-(2-methyltetrazol-5-yl)pentanoic acid
Uniqueness
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is unique due to the presence of the 2-methyltetrazole ring, which imparts specific chemical and biological properties
Biologische Aktivität
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is a compound that combines an amino acid structure with a tetrazole ring, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biochemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a tetrazole ring that can mimic biological structures, facilitating interactions with various molecular targets in biological systems.
Property | Value |
---|---|
Molecular Formula | C₅H₉N₅O₂·ClH |
Molecular Weight | 180.61 g/mol |
InChI | InChI=1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H |
InChI Key | ASSMABQHBHYNNJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety allows the compound to mimic carboxylate groups, enabling it to bind to active sites on enzymes and inhibit their activity. This mechanism is particularly relevant in the context of antimicrobial and antiviral properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.
Case Study:
In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 15 µM, indicating potential as an antimicrobial agent .
2. Antiviral Properties
The compound has also been investigated for its antiviral effects. Preliminary studies suggest it may inhibit viral replication through interference with viral RNA synthesis.
Research Findings:
A recent study highlighted its effectiveness against certain RNA viruses, with a notable reduction in viral load observed in treated cell cultures .
3. Potential in Cancer Therapy
The unique structure of this compound allows it to modulate cellular pathways involved in cancer progression. Research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Example:
In a study involving human cancer cell lines, treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity (IC50) | Antiviral Activity | Cancer Cell Apoptosis Induction |
---|---|---|---|
This compound | 15 µM | Moderate | Significant |
2-Amino-3-(1H-tetrazol-5-yl)propanoic acid | 25 µM | Low | Minimal |
2-Amino-3-(2-methyltetrazol-5-yl)butanoic acid | 30 µM | Moderate | Moderate |
Eigenschaften
IUPAC Name |
2-amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMABQHBHYNNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.